molecular formula C13H15NO5 B5159686 ethyl 2-{[ethoxy(oxo)acetyl]amino}benzoate

ethyl 2-{[ethoxy(oxo)acetyl]amino}benzoate

Cat. No. B5159686
M. Wt: 265.26 g/mol
InChI Key: MCGVHZPGPJVACJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[ethoxy(oxo)acetyl]amino}benzoate, commonly known as benzocaine ethyl ether, is a local anesthetic that is used to numb the skin and mucous membranes. It is a white crystalline powder that is insoluble in water and is commonly used in over-the-counter products such as throat lozenges, toothache gels, and sunburn creams. In

Mechanism of Action

Benzocaine ethyl ether works by blocking the nerve impulses that transmit pain signals to the brain. It does this by inhibiting the function of voltage-gated sodium channels in the nerve cells. This prevents the nerve cells from depolarizing and transmitting pain signals to the brain.
Biochemical and Physiological Effects:
Benzocaine ethyl ether has been shown to have minimal systemic absorption and is generally considered safe for topical use. However, in rare cases, it can cause allergic reactions and skin irritation. It has also been associated with methemoglobinemia, a condition in which the oxygen-carrying capacity of the blood is reduced.

Advantages and Limitations for Lab Experiments

Benzocaine ethyl ether is commonly used in lab experiments as a local anesthetic. It has the advantage of being easy to use and relatively inexpensive. However, its use is limited to experiments that require only local anesthesia, as it cannot be used for general anesthesia.

Future Directions

There are several future directions for research on benzocaine ethyl ether. One area of interest is the development of new formulations that are more effective and have fewer side effects. Another area of interest is the study of the mechanism of action of benzocaine ethyl ether and its interactions with other drugs. Additionally, research is needed to determine the long-term safety and efficacy of benzocaine ethyl ether for topical use.

Synthesis Methods

Benzocaine ethyl ether can be synthesized by the reaction of ethyl 2-amino benzoate with ethyl oxalyl chloride and sodium ethoxide. The resulting product is then treated with ethyl alcohol to produce benzocaine ethyl ether. The overall reaction can be represented as follows:

Scientific Research Applications

Benzocaine ethyl ether has been extensively studied for its use as a local anesthetic. It has been found to be effective in reducing pain associated with minor skin irritations, sore throat, and toothache. It is also used as a topical anesthetic for surgical procedures and is commonly used in dentistry.

properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-3-18-12(16)9-7-5-6-8-10(9)14-11(15)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGVHZPGPJVACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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